
N-chloro-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-chloro-N-methylformamide is an organic compound that belongs to the class of amides. It is a derivative of formamide where one hydrogen atom is replaced by a chlorine atom and another by a methyl group. This compound is known for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-chloro-N-methylformamide can be synthesized through several methods. One common method involves the reaction of N-methylformamide with chlorine gas under controlled conditions. The reaction typically takes place at low temperatures to prevent the decomposition of the product.
Another method involves the use of N-methylformamide and a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-chloro-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformamide and other by-products.
Reduction: Reduction reactions can convert it back to N-methylformamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylformamide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-chloro-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-chloro-N-methylformamide involves its reactivity with various biological and chemical targets. The chlorine atom makes it a good electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylformamide: A closely related compound where the chlorine atom is replaced by a hydrogen atom.
N,N-dimethylformamide: Another related compound with two methyl groups instead of one.
Formamide: The simplest formamide with no substituents on the nitrogen atom.
Uniqueness
N-chloro-N-methylformamide is unique due to the presence of the chlorine atom, which significantly alters its reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
27876-28-4 |
|---|---|
Molekularformel |
C2H4ClNO |
Molekulargewicht |
93.51 g/mol |
IUPAC-Name |
N-chloro-N-methylformamide |
InChI |
InChI=1S/C2H4ClNO/c1-4(3)2-5/h2H,1H3 |
InChI-Schlüssel |
TUIAQSKEFHFDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


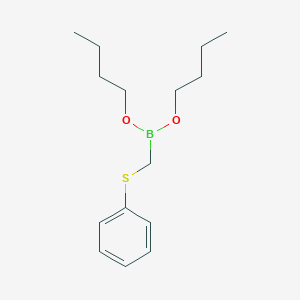
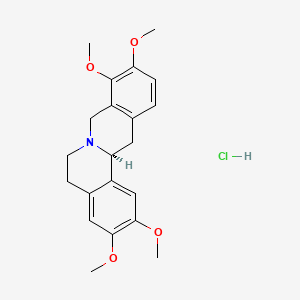
![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

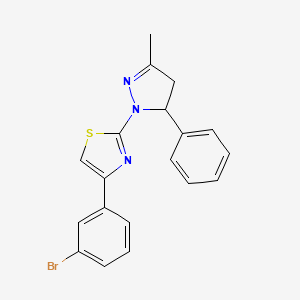
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
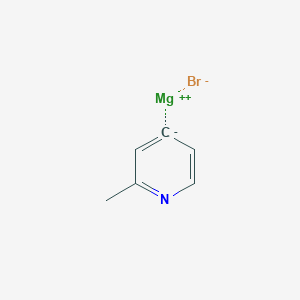
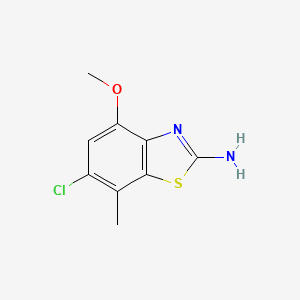

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
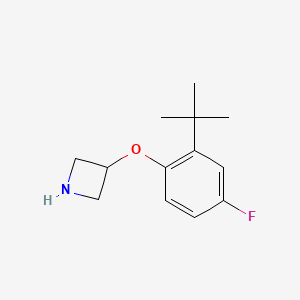
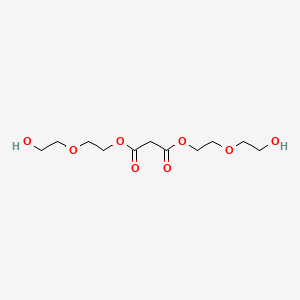
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
